n3-(2-amino-1-cyclohexylethyl)-n1,n1-dimethylbenzene-1,3-dicarboxamide hydrochloride
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Overview
Description
N3-(2-amino-1-cyclohexylethyl)-N1,N1-dimethylbenzene-1,3-dicarboxamide hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a cyclohexyl group, an amino group, and a dimethylbenzene dicarboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(2-amino-1-cyclohexylethyl)-N1,N1-dimethylbenzene-1,3-dicarboxamide hydrochloride typically involves multiple steps. One common route includes the following steps:
Formation of the Cyclohexyl Intermediate: The initial step involves the preparation of 2-amino-1-cyclohexylethylamine through the reduction of the corresponding nitrile or nitro compound.
Amidation Reaction: The cyclohexyl intermediate is then reacted with N,N-dimethylbenzene-1,3-dicarboxylic acid chloride under controlled conditions to form the desired amide bond.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N3-(2-amino-1-cyclohexylethyl)-N1,N1-dimethylbenzene-1,3-dicarboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N3-(2-amino-1-cyclohexylethyl)-N1,N1-dimethylbenzene-1,3-dicarboxamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N3-(2-amino-1-cyclohexylethyl)-N1,N1-dimethylbenzene-1,3-dicarboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-amino-1-cyclohexylethyl)-3-(difluoromethyl)thiophene-2-carboxamide hydrochloride
- N-(2-amino-1-cyclohexylethyl)-4-(difluoromethyl)-1,3-thiazole-5-carboxamide hydrochloride
Uniqueness
N3-(2-amino-1-cyclohexylethyl)-N1,N1-dimethylbenzene-1,3-dicarboxamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexyl group, amino group, and dimethylbenzene dicarboxamide moiety sets it apart from similar compounds, potentially leading to unique interactions and effects in various applications.
Properties
IUPAC Name |
1-N-(2-amino-1-cyclohexylethyl)-3-N,3-N-dimethylbenzene-1,3-dicarboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2.ClH/c1-21(2)18(23)15-10-6-9-14(11-15)17(22)20-16(12-19)13-7-4-3-5-8-13;/h6,9-11,13,16H,3-5,7-8,12,19H2,1-2H3,(H,20,22);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGUBVJZUSHKJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C(=O)NC(CN)C2CCCCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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